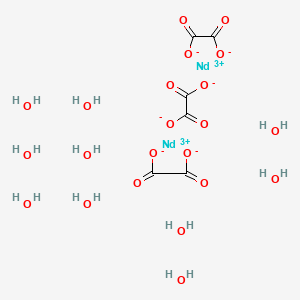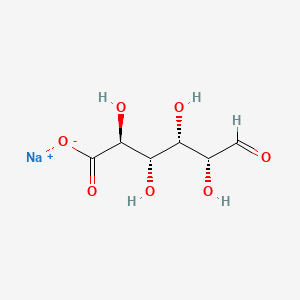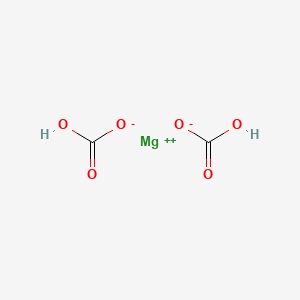![molecular formula C16H11N3O4 B1143595 1-[(2-Hydroxy-5-nitrophenyl)azo]-2-naphthol CAS No. 14847-54-2](/img/structure/B1143595.png)
1-[(2-Hydroxy-5-nitrophenyl)azo]-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Hydroxy-5-nitrophenyl)azo]-2-naphthol is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, specifically a naphthol and a nitrophenol. This compound is known for its vibrant color and is commonly used as a dye and pigment in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-[(2-Hydroxy-5-nitrophenyl)azo]-2-naphthol is typically synthesized through a diazotization reaction followed by azo coupling. The process involves the following steps:
Diazotization: 2-amino-5-nitrophenol is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azo Coupling: The diazonium salt is then coupled with 2-naphthol in an alkaline medium to produce the desired azo compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The process is optimized to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Hydroxy-5-nitrophenyl)azo]-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The hydroxyl and nitro groups on the aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are used.
Substitution: Reagents like halogens, sulfonating agents, and nitrating agents are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1-[(2-Hydroxy-5-nitrophenyl)azo]-2-naphthol has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in analytical chemistry for the detection and quantification of metal ions.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Mecanismo De Acción
The mechanism of action of 1-[(2-Hydroxy-5-nitrophenyl)azo]-2-naphthol involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound’s vibrant color is due to the extended conjugation of the azo group with the aromatic rings, which allows it to absorb visible light.
Comparación Con Compuestos Similares
1-[(2-Hydroxy-5-nitrophenyl)azo]-2-naphthol can be compared with other azo compounds such as:
1-[(2-Hydroxy-4-nitrophenyl)azo]-2-naphthol: Similar structure but with the nitro group in a different position, leading to different chemical properties and applications.
Methyl Orange: Another azo dye used as a pH indicator, differing in its substituents and specific applications.
Congo Red: A direct dye used in histology, with a different molecular structure and staining properties.
The uniqueness of this compound lies in its specific substituents and their positions, which confer distinct chemical reactivity and applications.
Propiedades
Número CAS |
14847-54-2 |
|---|---|
Fórmula molecular |
C16H11N3O4 |
Peso molecular |
309.27624 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







methyl}diazene](/img/structure/B1143524.png)






